DL-threo-beta-Hydroxyaspartic acid
Descripción general
Descripción
DL-threo-beta-Hydroxyaspartic acid (THA) is a glutamate uptake inhibitor . It has been used to block glutamate transport in cannulated sprague dawley rats .
Synthesis Analysis
An improved procedure for the synthesis of threo- and erythro-β-hydroxy-DL-aspartic acids is described . Five new derivatives of this compound, a well-known general substrate of EAATs, were synthesized . The enzymatically produced compounds revealed that AEP14369 catalyzed threo -β-selective hydroxylation of L -His and L -Gln in a 2-oxoglutarate-dependent manner .Molecular Structure Analysis
The molecular formula of this compound is C4H7NO5 . The molecular weight is 149.10 g/mol . The IUPAC name is (2S,3S)-2-amino-3-hydroxybutanedioic acid . The InChI code is InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2-/m0/s1 .Chemical Reactions Analysis
This compound is a potent non-transportable blocker for the excitatory amino acid transporters, EAAT1, 2, and 3 . It inhibits glutamate uptake in COS-1 cells expressing human EAAT1 or EAAT2 .Physical and Chemical Properties Analysis
This compound is a solid . It is slightly soluble in acetonitrile, chloroform, DMF, DMSO, ethanol, PBS (pH 7.2), and water .Aplicaciones Científicas De Investigación
1. Excitatory Amino Acid Transporters Blocker
DL-threo-beta-Hydroxyaspartic acid and its derivatives, such as DL-threo-beta-Benzyloxyaspartate (DL-TBOA), have been explored as potent blockers of excitatory amino acid transporters. These compounds have demonstrated significant inhibitory effects on the uptake of glutamate in cells expressing human excitatory amino acid transporters, such as EAAT1 and EAAT2 (Shimamoto et al., 1998).
2. Structural Insights in Enzyme Substrate Specificity
Research has focused on the structural aspects of enzymes that interact with this compound. For instance, studies on d-threo-3-Hydroxyaspartate dehydratase from Delftia sp. have provided insights into the enzyme's substrate stereospecificity and its utility in the synthesis of optically pure l-threo- and d-erythro-3-hydroxyaspartate (Matsumoto et al., 2015).
3. Enzymatic Studies and Synthesis Methods
Further studies have involved the enzymatic behavior and synthesis methods of this compound and its isomers. This includes investigations into the stability and interconversion of its diastereoisomers and the synthesis of protected derivatives suitable for solid-phase synthesis (Inui et al., 1968; Bruno & Inguimbert, 2013).
4. Application in the Study of Glutamate Transporters
This compound derivatives have been utilized in the study of glutamate transporters. For instance, synthesizing optically pure beta-hydroxyaspartate derivatives, such as L-TBOA, has aided in understanding the interaction between blockers and excitatory amino acid transporters (Shimamoto et al., 2000).
5. Inhibition of Enzymes in Purine Biosynthesis
Research has also explored the role of this compound in inhibiting enzymes involved in purine biosynthesis, such as adenylosuccinate lyase, in biological systems like H4 cells (Casey et al., 1986).
6. Investigation of Novel Enzymes in Microorganisms
The compound has been instrumental in the purification and characterization of novel enzymes, such as L-threo-3-hydroxyaspartate dehydratase from Pseudomonas sp. and Saccharomyces cerevisiae, revealing important insights into the enzymatic mechanisms and potential industrial applications (Wada et al., 1999; Wada et al., 2003).
Mecanismo De Acción
Target of Action
The primary targets of DL-threo-beta-Hydroxyaspartic acid are the excitatory amino acid transporters (EAATs) . EAATs are responsible for the uptake of the neurotransmitter glutamate from the synaptic cleft, which is crucial for maintaining the balance of glutamate concentrations in the nervous system .
Mode of Action
This compound acts as an inhibitor of EAATs . It inhibits glutamate uptake in cells expressing human EAAT1 or EAAT2 . Additionally, it inhibits inward currents induced by L-aspartate in EAAT4-expressing Xenopus oocytes and by L-glutamate in EAAT5-expressing oocytes .
Biochemical Pathways
By inhibiting EAATs, this compound affects the glutamate neurotransmission pathway . This inhibition disrupts the reuptake of glutamate from the synaptic cleft, potentially leading to an increase in extracellular glutamate concentrations .
Pharmacokinetics
Its solubility in various solvents such as water, ethanol, and dmso suggests that it may have good bioavailability .
Result of Action
The inhibition of glutamate uptake by this compound can lead to changes in neuronal excitability due to increased extracellular glutamate concentrations . This could potentially influence various neurological processes and conditions.
Análisis Bioquímico
Biochemical Properties
DL-threo-beta-Hydroxyaspartic acid interacts with various enzymes and proteins. It inhibits glutamate uptake in cells expressing human EAAT1 or EAAT2 . This interaction with EAATs suggests that this compound plays a crucial role in regulating the concentration of glutamate, an important neurotransmitter, in the synaptic cleft .
Cellular Effects
The effects of this compound on cells are primarily related to its influence on glutamate transport. By inhibiting EAATs, this compound can affect the function of neurons and other cells that rely on glutamate signaling . This could potentially impact various cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with EAATs. It inhibits the uptake of glutamate, thereby influencing the concentration of this neurotransmitter in the synaptic cleft . This can lead to changes in neuronal signaling and potentially affect gene expression .
Metabolic Pathways
This compound is involved in the metabolic pathway related to glutamate transport. It interacts with EAATs, which are crucial for maintaining the balance of glutamate in the synaptic cleft
Transport and Distribution
This compound is likely transported and distributed within cells and tissues through its interactions with EAATs . These transporters could play a role in the compound’s localization or accumulation within cells .
Subcellular Localization
Given its role as an EAAT inhibitor, it is likely that it is localized to areas of the cell where these transporters are present
Propiedades
IUPAC Name |
(2S,3S)-2-amino-3-hydroxybutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLQUHNPNCGKJQ-LWMBPPNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]([C@@H](C(=O)O)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017241 | |
Record name | (2S,3S)-2-amino-3-hydroxybutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7298-99-9, 4294-45-5 | |
Record name | L-threo-3-Hydroxyaspartic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7298-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | DL-threo-β-Hydroxyaspartic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4294-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Threo-3-hydroxy-DL-aspartic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004294455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-Hydroxy-L-aspartic acid, threo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007298999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S,3S)-2-amino-3-hydroxybutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Threo-3-hydroxy-DL-aspartic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.091 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .BETA.-HYDROXY-L-ASPARTIC ACID, THREO- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9Q5W0U8VW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does DL-threo-beta-Hydroxyaspartic acid affect synaptic transmission?
A: this compound acts as a glutamate transport inhibitor. [, , , ] Glutamate is a key neurotransmitter in the nervous system, and its levels in the synaptic cleft are tightly regulated. By blocking glutamate transporters, this compound prevents the reuptake of glutamate from the synapse, leading to an increased duration of excitatory postsynaptic potentials (EPSPs). [] Essentially, it prolongs the excitatory signal transmission between neurons.
Q2: Which specific glutamate transporter subtypes are affected by this compound?
A: The research indicates that this compound can affect both neuronal and glial glutamate transporters. In studies using Aplysia sensory neurons, this compound effectively blocked glutamate uptake, suggesting an interaction with transporter subtypes present in these neurons. [] Further research in rat hippocampal slice cultures revealed that this compound's effects on kainate-induced cell death were comparable to those observed with specific inhibition of EAAT3, a neuronal glutamate transporter. [] Additionally, studies on mouse and human sperm detected the presence of both GLT1 and EAAC1 glutamate transporters, and this compound was shown to block glutamate uptake in mouse sperm. [] These findings highlight the compound's ability to interact with multiple glutamate transporter subtypes.
Q3: Beyond synaptic transmission, are there other notable effects of this compound observed in the research?
A: Research using dried blood spots (DBS) as a sample matrix for metabolomic profiling identified this compound as a potential differentiating marker between DBS and plasma profiles. [] While this finding doesn't directly reveal a biological effect, it suggests a potential role for this compound in metabolic pathways or as a biomarker for specific physiological states. Further investigation is needed to understand the implications of this finding.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.